

Spectroscopic Analysis of 3-tert-Butylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-tert-Butylaniline

Cat. No.: B1265813

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-tert-butylaniline**. It includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in the understanding of the molecule's structural characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-tert-butylaniline**.

Table 1: ^{13}C NMR Spectroscopic Data for **3-tert-Butylaniline**

| Carbon Atom | Chemical Shift (δ , ppm) |
|----------------------------------|----------------------------------|
| C-3 | 151.7 |
| C-1 | 146.4 |
| C-5 | 128.8 |
| C-6 | 121.7 |
| C-4 | 121.1 |
| C-2 | 118.4 |
| C(CH ₃) ₃ | 34.6 |
| C(CH ₃) ₃ | 31.4 |

Note: Data sourced from SpectraBase.^[1] The specific solvent was not indicated in the available data.

Table 2: ¹H NMR Spectroscopic Data for **3-tert-Butylaniline**

A public domain ¹H NMR spectrum for **3-tert-butylaniline** is not readily available. However, based on the analysis of similar aromatic amines and substituent effects, the following chemical shifts can be anticipated:

| Proton(s) | Expected Chemical Shift (δ , ppm) | Multiplicity |
|-----------------------------------|---|--------------|
| Aromatic C-H | 6.5 - 7.2 | Multiplet |
| -NH ₂ | 3.5 - 4.5 (broad) | Singlet |
| -C(CH ₃) ₃ | ~1.3 | Singlet |

Note: These are estimated values. The chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data for **3-tert-Butylaniline**

| Wavenumber (cm ⁻¹) | Assignment | Intensity |
|--------------------------------|--------------------------------------|-----------|
| 3430 - 3350 | N-H stretch (asymmetric & symmetric) | Medium |
| 3050 - 3000 | Aromatic C-H stretch | Medium |
| 2960 - 2870 | Aliphatic C-H stretch | Strong |
| ~1620 | N-H bend (scissoring) | Strong |
| 1600, 1490 | Aromatic C=C stretch | Medium |
| 1365 | C-H bend (tert-butyl) | Strong |
| 1260 - 1200 | C-N stretch | Medium |
| 880 - 770 | Aromatic C-H bend (out-of-plane) | Strong |

Note: Data interpreted from the NIST WebBook, where the spectrum was recorded for the neat liquid.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of liquid aromatic amines like **3-tert-butylaniline**.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **3-tert-butylaniline** for ¹H NMR, or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and adjust its position.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Perform baseline correction.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Calibrate the chemical shift scale.

2.2 Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.

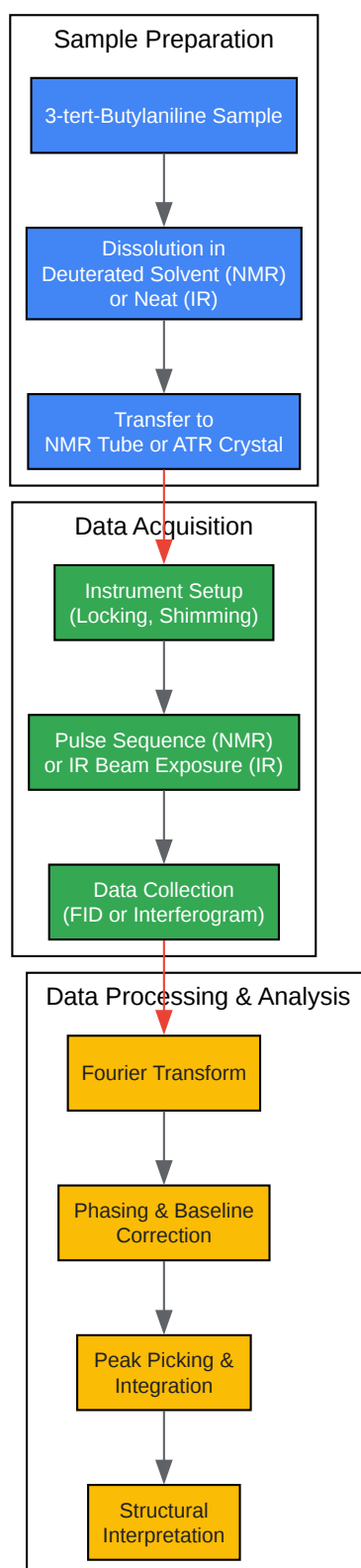
- Sample Preparation and Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 and water vapor).
- Data Acquisition:
 - Place a small drop of neat **3-tert-butylaniline** onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
 - If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000 cm^{-1} to 400 cm^{-1} .
- Data Processing and Cleaning:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

- Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizations

3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis in a typical spectroscopic experiment.



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Caption: Workflow for Spectroscopic Analysis.

3.2 Molecular Structure and Spectroscopic Correlation

This diagram shows the molecular structure of **3-tert-butylaniline** with labels corresponding to the expected NMR and IR active sites.

Caption: Structure of **3-tert-Butylaniline** with Spectroscopic Assignments.

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References

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